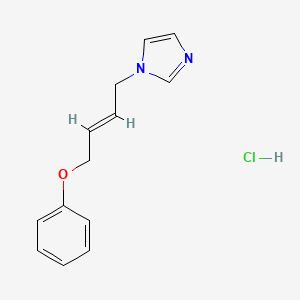![molecular formula C18H17N5O2 B6111096 2-phenyl-4-[3-(1H-tetrazol-1-yl)benzoyl]morpholine](/img/structure/B6111096.png)
2-phenyl-4-[3-(1H-tetrazol-1-yl)benzoyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenyl-4-[3-(1H-tetrazol-1-yl)benzoyl]morpholine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the tetrazole family of compounds, which have been shown to have a wide range of biological activities. In
Mecanismo De Acción
The mechanism of action of 2-phenyl-4-[3-(1H-tetrazol-1-yl)benzoyl]morpholine is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and survival. In addition, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-phenyl-4-[3-(1H-tetrazol-1-yl)benzoyl]morpholine has a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and survival, as well as to induce apoptosis in cancer cells. In addition, it has been shown to have anti-inflammatory and anti-oxidant activities, making it a potential candidate for the treatment of a wide range of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-phenyl-4-[3-(1H-tetrazol-1-yl)benzoyl]morpholine in lab experiments is its potent anti-cancer activity. This makes it a promising candidate for the development of new cancer therapies. However, there are also some limitations to using this compound in lab experiments. For example, it can be difficult to obtain in large quantities, and it may be expensive to synthesize.
Direcciones Futuras
There are many future directions for research on 2-phenyl-4-[3-(1H-tetrazol-1-yl)benzoyl]morpholine. One area of research that shows promise is the development of new cancer therapies based on this compound. In addition, there is potential for the development of new drugs for the treatment of other diseases, such as inflammatory diseases and neurodegenerative diseases. Further research is also needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations.
Métodos De Síntesis
The synthesis of 2-phenyl-4-[3-(1H-tetrazol-1-yl)benzoyl]morpholine involves the reaction of 3-(1H-tetrazol-1-yl)benzoyl chloride with 2-phenylmorpholine in the presence of a base such as triethylamine. The reaction proceeds smoothly, and the final product is obtained in good yield after purification.
Aplicaciones Científicas De Investigación
2-phenyl-4-[3-(1H-tetrazol-1-yl)benzoyl]morpholine has been studied for its potential applications in a variety of scientific research areas. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against a variety of different cancer cell lines. In addition, it has been shown to have anti-inflammatory and anti-oxidant activities, making it a potential candidate for the treatment of a wide range of diseases.
Propiedades
IUPAC Name |
(2-phenylmorpholin-4-yl)-[3-(tetrazol-1-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2/c24-18(15-7-4-8-16(11-15)23-13-19-20-21-23)22-9-10-25-17(12-22)14-5-2-1-3-6-14/h1-8,11,13,17H,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNSEKSTLFQFLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=CC(=CC=C2)N3C=NN=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-{3-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one](/img/structure/B6111015.png)
![2-[1-(3-furylmethyl)-3-oxo-2-piperazinyl]-N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]acetamide](/img/structure/B6111018.png)
![4-(4-methoxyphenyl)-3-methyl-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6111025.png)

![3-[1-(1-adamantyl)-4-piperidinyl]-N-[(1-ethyl-2-pyrrolidinyl)methyl]propanamide](/img/structure/B6111044.png)

![[4-oxo-2-thioxo-5-(2,3,4-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B6111054.png)
![2-({3-[(1-ethynylcyclohexyl)oxy]-2-hydroxypropyl}amino)-2-methyl-1-propanol](/img/structure/B6111068.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide](/img/structure/B6111077.png)
![4-[4-(1-azepanylcarbonyl)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B6111081.png)
![2-(1-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-piperidinyl)ethanol](/img/structure/B6111103.png)

![{3-(4-fluorobenzyl)-1-[3-(2-methylphenyl)propanoyl]-3-piperidinyl}methanol](/img/structure/B6111112.png)
![2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B6111113.png)